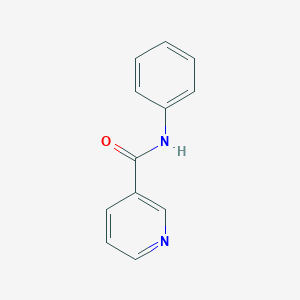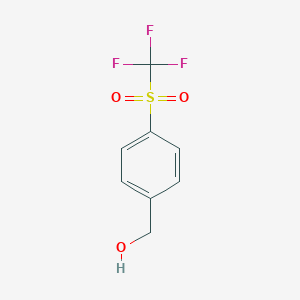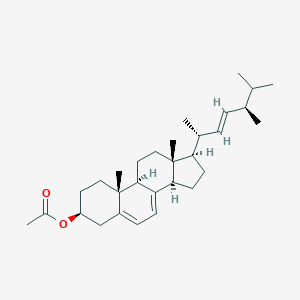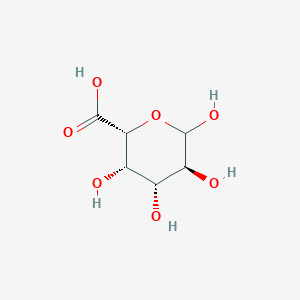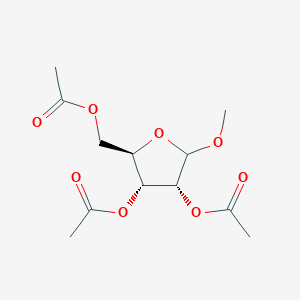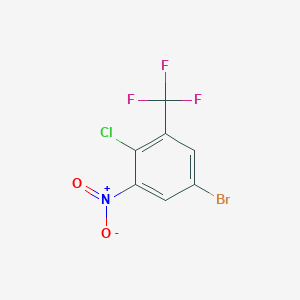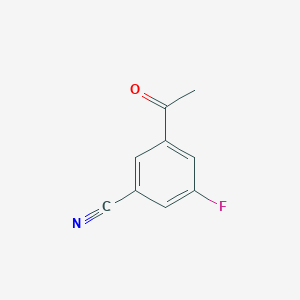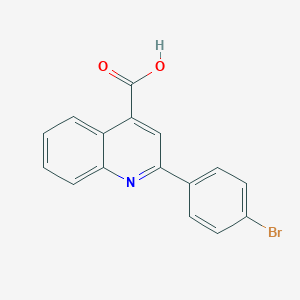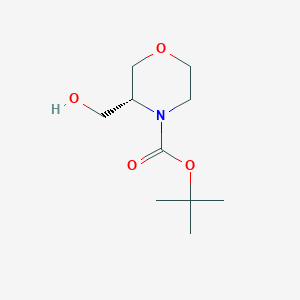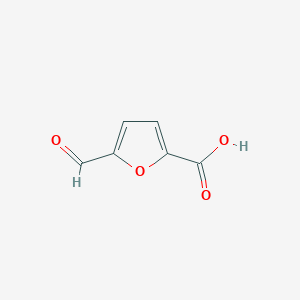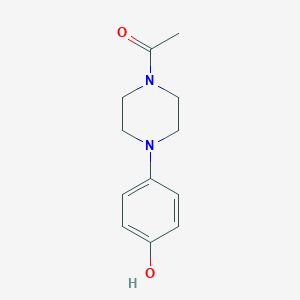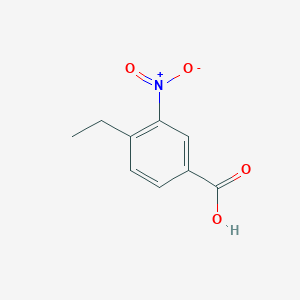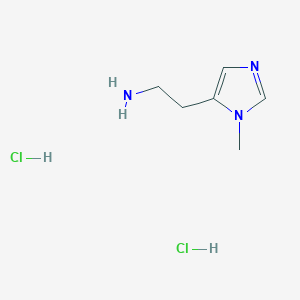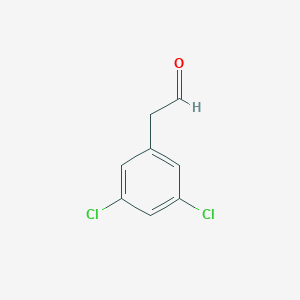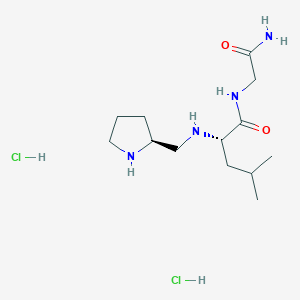
Prolyl-psi(methylamino)leucyl-glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prolyl-psi(methylamino)leucyl-glycinamide, commonly known as PMLG, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research. PMLG is a synthetic peptide that is designed based on the natural hormone thyrotropin-releasing hormone (TRH).
Mécanisme D'action
The mechanism of action of PMLG is not fully understood. However, it is believed to act by binding to the Prolyl-psi(methylamino)leucyl-glycinamide receptor, which is present in various tissues and organs in the body. The binding of PMLG to the Prolyl-psi(methylamino)leucyl-glycinamide receptor results in the activation of various signaling pathways, leading to the observed pharmacological effects.
Effets Biochimiques Et Physiologiques
PMLG has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. PMLG has also been shown to increase the release of thyroid-stimulating hormone (TSH) from the pituitary gland, leading to an increase in thyroid hormone production.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of PMLG is its ease of synthesis and purification, making it an ideal compound for use in laboratory experiments. PMLG is also relatively stable, making it suitable for long-term storage. However, one of the limitations of PMLG is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of PMLG. One of the significant areas of research is the identification of novel analogs of PMLG with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of PMLG in various diseases, including depression, epilepsy, and chronic pain. Additionally, the development of new methods for the delivery of PMLG to target tissues and organs is an area of active research.
Méthodes De Synthèse
The synthesis of PMLG is a complex process that involves several steps. The first step is the solid-phase peptide synthesis method, which involves the use of a resin-bound amino acid as the starting material. The resin-bound amino acid is activated with a coupling reagent, and the next amino acid is added. This process is repeated until the desired peptide sequence is obtained. The final step involves the cleavage of the peptide from the resin, followed by purification and characterization.
Applications De Recherche Scientifique
PMLG has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of PMLG is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. PMLG has been shown to exhibit potent pharmacological activities, including analgesic, antidepressant, and anticonvulsant effects.
Propriétés
Numéro CAS |
109772-54-5 |
|---|---|
Nom du produit |
Prolyl-psi(methylamino)leucyl-glycinamide |
Formule moléculaire |
C13H28Cl2N4O2 |
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
(2S)-N-(2-amino-2-oxoethyl)-4-methyl-2-[[(2S)-pyrrolidin-2-yl]methylamino]pentanamide;dihydrochloride |
InChI |
InChI=1S/C13H26N4O2.2ClH/c1-9(2)6-11(13(19)17-8-12(14)18)16-7-10-4-3-5-15-10;;/h9-11,15-16H,3-8H2,1-2H3,(H2,14,18)(H,17,19);2*1H/t10-,11-;;/m0../s1 |
Clé InChI |
UDOMQZDFGBPQMX-ULEGLUPFSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC[C@@H]1CCCN1.Cl.Cl |
SMILES |
CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)N)NCC1CCCN1.Cl.Cl |
Autres numéros CAS |
109772-54-5 |
Synonymes |
Pro-psi(CH2NH)Leu-Gly-NH2 prolyl-psi(methylamino)leucyl-glycinamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



